Sulfide, bis(2-chloromethyl-2-propyl)-
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Overview
Description
Sulfide, bis(2-chloromethyl-2-propyl)-: is an organosulfur compound with the molecular formula C8H16Cl2S . This compound contains a sulfide group bonded to two 2-chloromethyl-2-propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sulfide, bis(2-chloromethyl-2-propyl)- typically involves the reaction of 2-chloromethyl-2-propyl chloride with sodium sulfide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of Sulfide, bis(2-chloromethyl-2-propyl)- may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques can further enhance the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sulfide, bis(2-chloromethyl-2-propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sulfide, bis(2-chloromethyl-2-propyl)- is used as a building block in organic synthesis. Its reactivity makes it valuable for creating complex molecules and studying reaction mechanisms .
Biology: In biological research, the compound is used to study the effects of sulfide-containing compounds on cellular processes and enzyme activities .
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism of action of Sulfide, bis(2-chloromethyl-2-propyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
- Sulfide, bis(2-chloropropyl)-
- Bis(2-chloroethyl)sulfide
- Sulfide, bis(2-chloromethyl)-
Comparison: Sulfide, bis(2-chloromethyl-2-propyl)- is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the 2-chloromethyl-2-propyl groups can influence the compound’s solubility, stability, and reactivity in different chemical environments .
Properties
CAS No. |
52444-01-6 |
---|---|
Molecular Formula |
C8H16Cl2S |
Molecular Weight |
215.18 g/mol |
IUPAC Name |
1-chloro-2-(1-chloro-2-methylpropan-2-yl)sulfanyl-2-methylpropane |
InChI |
InChI=1S/C8H16Cl2S/c1-7(2,5-9)11-8(3,4)6-10/h5-6H2,1-4H3 |
InChI Key |
RMVHJVHBSPPNJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)SC(C)(C)CCl |
Origin of Product |
United States |
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